

# Physical and chemical properties of trans-ocimenone

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2,6-Dimethylocta-2,5,7-trien-4-one

Cat. No.: B1141765

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## In-Depth Technical Guide to trans-Ocimenone

For Researchers, Scientists, and Drug Development Professionals

### Introduction

trans-Ocimenone, systematically known as (5E)-2,6-dimethylocta-2,5,7-trien-4-one, is a naturally occurring monoterpenoid found in the essential oils of various plants, including species of Tagetes and Lippia.[1] This technical guide provides a comprehensive overview of the physical and chemical properties of trans-ocimenone, compiled from available scientific literature. The information presented herein is intended to support research, development, and quality control activities involving this compound.

### Chemical and Physical Properties

trans-Ocimenone is a volatile organic compound with a characteristic odor. Its chemical and physical properties are summarized in the tables below.

### General Properties

Property	Value	Source(s)
Chemical Formula	C <sub>10</sub> H <sub>14</sub> O	[1][2][3]
Molecular Weight	150.22 g/mol	[1][2][4]
IUPAC Name	(5E)-2,6-dimethylocta-2,5,7-trien-4-one	[1]
Synonyms	(E)-Ocimenone, trans-Tagetenone, (E)-Tagetenone	[1][5]
CAS Number	33746-72-4	[1][2][4]

## Physical Properties

Property	Value	Conditions	Source(s)
Boiling Point	226-228 °C	at 760 mmHg	[5]
Melting Point	Data not available	-	
Density	Data not available	-	
Solubility	Soluble in alcohol; Insoluble in water	-	[5]
Appearance	Pale yellow to yellow clear oily liquid (estimated)	-	[6]

## Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of trans-ocimenone.

Data Type	Key Features/Notes	Source(s)
Mass Spectrometry (GC-MS)	m/z top peaks at 135, 150, 107	[1]
Infrared (IR) Spectroscopy	Vapor phase IR spectra available	[1]
<sup>1</sup> H NMR Spectroscopy	Experimental data available in CDCl <sub>3</sub>	
<sup>13</sup> C NMR Spectroscopy	Experimental data available in CDCl <sub>3</sub>	[7]
Kovats Retention Index	Standard non-polar: 1213, 1216, 1229, 1252 Semi-standard non-polar: 1224, 1231, 1234, 1235, 1239, 1240, 1243, 1252, 1253, 1255 Standard polar: 1710, 1726	[1]

## Experimental Protocols

Detailed experimental protocols for the synthesis of trans-ocimenone are not readily available in the public domain. The compound is often isolated from natural sources as a component of essential oils. General methods for essential oil extraction, such as steam distillation followed by chromatographic separation (e.g., fractional distillation or preparative gas chromatography), would be applicable for its isolation.

## Biological Activity and Signaling Pathways

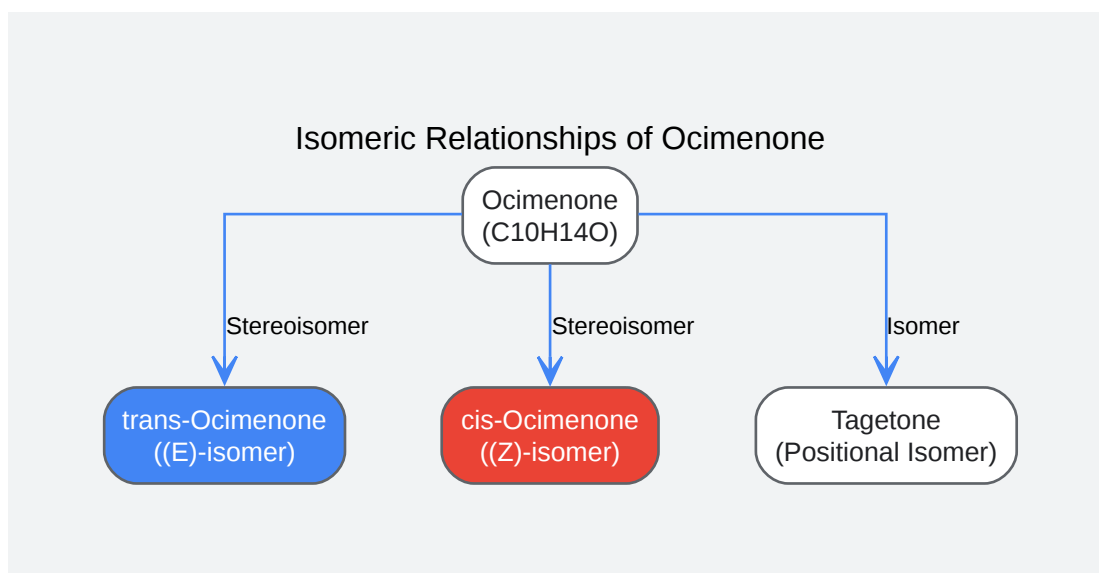
The biological activities of essential oils containing trans-ocimenone have been investigated. For instance, essential oils from *Tagetes minuta* have shown anti-oxidative and anti-inflammatory effects.[6] Another study indicated that tagetone, a related isomer, can modulate the GABAA receptor.[6] However, specific signaling pathways and the precise mechanism of action for pure trans-ocimenone have not been elucidated in the reviewed literature.

Due to the lack of specific information on signaling pathways, a corresponding diagram cannot be generated at this time. Further research is required to understand the molecular interactions

and cellular effects of trans-ocimenone.

## Logical Relationship of Isomers

trans-Ocimenone is one of the stereoisomers of ocimenone. The relationship between the common isomers is depicted in the following diagram.



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Caption: Isomeric forms of ocimenone.

## Conclusion

This technical guide provides a summary of the currently available data on the physical and chemical properties of trans-ocimenone. While key identifiers and some physical constants have been documented, gaps remain in the experimental data for properties such as melting point and density. Furthermore, detailed synthetic protocols and a clear understanding of its biological signaling pathways are areas that require further investigation. The information and diagrams presented here serve as a valuable resource for professionals working with this compound.

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